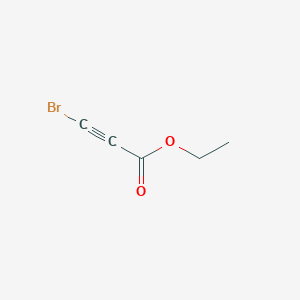
(4-Fluorobenzyl)triphenylphosphonium bromide
Descripción general
Descripción
“(4-Fluorobenzyl)triphenylphosphonium bromide” is a chemical compound with the CAS Number: 51044-11-2 . It has a molecular weight of 451.32 and its IUPAC name is (4-fluorobenzyl)(triphenyl)phosphonium bromide . It is stored at room temperature in an inert atmosphere and is available in solid form .
Synthesis Analysis
"(4-Fluorobenzyl)triphenylphosphonium dicyanodihaloaurates [Ph3PCH2C6H4F-4][Au(CN)2Hlg2], Hlg = Cl, Br, and I, were synthesized from (4-fluorobenzyl)triphenylphosphonium chloride and potassium dicyanodihaloaurate in an aqueous medium .Molecular Structure Analysis
The InChI code for this compound is 1S/C25H21FP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It is stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación
Radiopharmaceutical Synthesis
- Radiosynthesis of Fluoropropyl and Fluorobenzyl Triarylphosphonium Ions : These compounds, including variants of (4-Fluorobenzyl)triphenylphosphonium, are synthesized for potential use in medical imaging, particularly in positron emission tomography (PET) (Ravert, Madar, & Dannals, 2004).
- Automated Synthesis for PET Probes : The compound has been used in automated synthesis processes for creating PET probes, demonstrating its utility in modern medical imaging techniques (Waldmann et al., 2018).
Organic Synthesis and Chemical Studies
- One-Pot Synthesis of Indoles : It is employed in the synthesis of 2-substituted indoles, offering a streamlined approach to creating complex organic structures (Kraus & Guo, 2008).
- Ruthenium Complex Synthesis : The compound is used in the formation of specific ruthenium complexes, indicating its role in inorganic chemistry and material science (Sharutin et al., 2017).
- Construction of Rotaxanes : It serves as a key component in the synthesis of [2]rotaxanes, which are large, mechanically-interlocked molecules with potential applications in molecular machines and nanotechnology (Rowan, Cantrill, & Stoddart, 1999).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : The compound has been investigated as a green corrosion inhibitor, highlighting its application in protecting metals against corrosion, especially in acidicmediums. This application is critical in extending the lifespan of metal structures and components in various industries (Kumar et al., 2017).
Fluorinated Chromophores
- Synthesis of Fluorinated Distyrylbenzene Chromophores : (4-Fluorobenzyl)triphenylphosphonium bromide is used in the synthesis of fluorinated distyrylbenzene derivatives, which are important in understanding the effects of fluorine substitution on molecular properties and solid-state organization. These findings have implications in materials science, particularly in the development of novel optical and electronic materials (Renak et al., 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H315 and H319, which mean it causes skin irritation and serious eye irritation, respectively . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Propiedades
IUPAC Name |
(4-fluorophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIYANXFWXPJQY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrFP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445577 | |
| Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51044-11-2 | |
| Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide](/img/structure/B1600449.png)


![(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B1600453.png)







